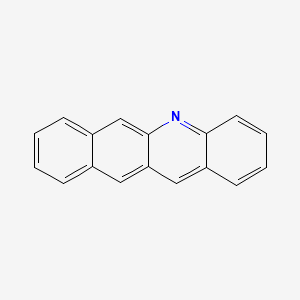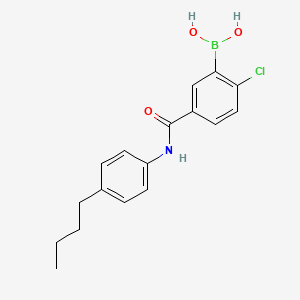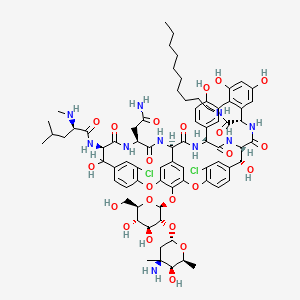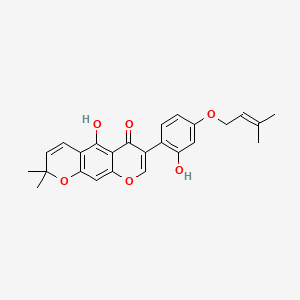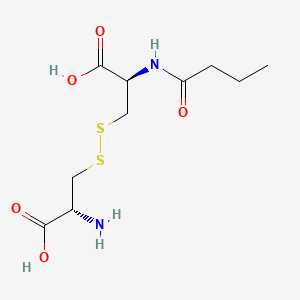
2-Fluoroquinoline-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroquinoline-5-sulfonyl chloride is a fluorinated quinoline derivative. The quinoline ring system, which is the first representative of the family of benzazines bearing one nitrogen atom, is widespread in nature and has been used in various medicinal applications . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .
Vorbereitungsmethoden
The synthesis of 2-Fluoroquinoline-5-sulfonyl chloride involves several steps. One common method includes the nucleophilic substitution of fluorine atoms and the use of cyclization reactions . Industrial production methods often involve the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions typically require specific reagents and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Fluoroquinoline-5-sulfonyl chloride undergoes various types of chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cyclization . Common reagents used in these reactions include halogenating agents, acids, and bases . The major products formed from these reactions are often other fluorinated quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Fluoroquinoline-5-sulfonyl chloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, fluorinated quinolines have shown remarkable antibacterial, antineoplastic, and antiviral activities . They are also used as enzyme inhibitors and in the development of new drugs for various diseases . In the industry, these compounds find applications in agriculture and as components for liquid crystals .
Wirkmechanismus
The mechanism of action of 2-Fluoroquinoline-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. Fluoroquinolones, for example, inhibit bacterial DNA-gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking the progress of the replication fork . This results in the cytotoxicity of the compound and its effectiveness as an antibacterial agent .
Vergleich Mit ähnlichen Verbindungen
2-Fluoroquinoline-5-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group in its structure. Similar compounds include other fluorinated quinolines and isoquinolines, which also exhibit significant biological activities and are used in various applications . The presence of the sulfonyl chloride group in this compound provides additional reactivity and potential for further functionalization .
Eigenschaften
Molekularformel |
C9H5ClFNO2S |
|---|---|
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
2-fluoroquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-7-6(8)4-5-9(11)12-7/h1-5H |
InChI-Schlüssel |
QNSHGXWJSLIFSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)F)C(=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


